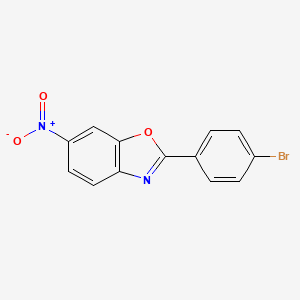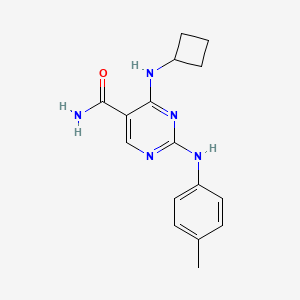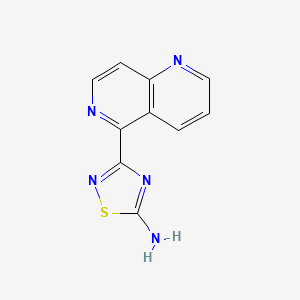
4-Chloro-2,6-diphenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,6-diphenylpyridine is an organic compound with the molecular formula C17H12ClN. It is a derivative of pyridine, where the 2 and 6 positions on the pyridine ring are substituted with phenyl groups, and the 4 position is substituted with a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-diphenylpyridine typically involves the reaction of 2,6-diphenylpyridine with a chlorinating agent. One common method is the chlorination of 2,6-diphenylpyridine using phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:
C17H13N+POCl3→C17H12ClN+HCl
This method is efficient and yields a high purity product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases safety .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-diphenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of 2,6-diphenylpyridine.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Formation of 4-amino-2,6-diphenylpyridine or 4-thio-2,6-diphenylpyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2,6-diphenylpyridine.
Scientific Research Applications
4-Chloro-2,6-diphenylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-diphenylpyridine is primarily based on its ability to interact with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or serve as intermediates in chemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenylpyridine: Lacks the chlorine atom at the 4 position, making it less reactive in substitution reactions.
4-(4-Chlorophenyl)-2,6-diphenylpyridine: Contains an additional phenyl group at the 4 position, altering its chemical properties and reactivity.
4-Azulen-1-yl-2,6-diphenylpyridine:
Uniqueness
4-Chloro-2,6-diphenylpyridine is unique due to the presence of the chlorine atom at the 4 position, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various derivatives and coordination complexes. Its structural features also contribute to its potential biological activities, making it a compound of interest in medicinal chemistry .
Properties
Molecular Formula |
C17H12ClN |
|---|---|
Molecular Weight |
265.7 g/mol |
IUPAC Name |
4-chloro-2,6-diphenylpyridine |
InChI |
InChI=1S/C17H12ClN/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H |
InChI Key |
UKWOXPOLLIJKQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(4-methoxyphenyl)methoxy]-2-methylpropanoate](/img/structure/B13871849.png)

![5-Chloro-3-(3-hydroxypropyl)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13871852.png)
![5-O-tert-butyl 1-O-ethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate](/img/structure/B13871857.png)

![3-[4-(2-Bromoacetyl)phenyl]propyl acetate](/img/structure/B13871886.png)
![(1-Methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13871894.png)



![9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one](/img/structure/B13871911.png)


![2-[3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B13871922.png)
